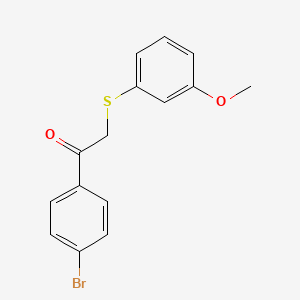

1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone

Description

Crystallographic Data and Three-Dimensional Conformation

The crystal structure of 1-(4-bromophenyl)-2-((3-methoxyphenyl)thio)ethanone (C₁₅H₁₃BrO₂S) has been resolved via single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 5.6574(9) Å, b = 9.7821(16) Å, c = 24.251(4) Å, and β = 93.265(4)°, forming a racemic mixture due to a chiral methine carbon center. The dihedral angle between the bromophenyl (C₆H₄Br) and methoxyphenyl (C₆H₄OCH₃) rings is 43.2(2)°, inducing a twisted molecular conformation. Key bond lengths include C=O (1.214 Å) and C-S (1.817 Å), consistent with typical ketone and thioether functionalities.

Intermolecular interactions stabilize the crystal lattice, including weak C-H···O hydrogen bonds (2.52–2.65 Å) and π-π stacking between aromatic rings (3.78 Å centroid-to-centroid distance). A helical supramolecular chain motif arises from methyl- and methine-C-H···O(carbonyl) interactions along the b-axis.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 5.6574(9) |

| b (Å) | 9.7821(16) |

| c (Å) | 24.251(4) |

| β (°) | 93.265(4) |

| Volume (ų) | 1339.9(4) |

| Z | 4 |

Spectroscopic Profiling (FT-IR, NMR, MS)

FT-IR Analysis :

The infrared spectrum exhibits characteristic bands at 1685 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O of methoxy group), and 690 cm⁻¹ (C-S stretch). Aromatic C-H stretching vibrations appear at 3060–3070 cm⁻¹.

NMR Spectroscopy :

- ¹H NMR (700 MHz, CDCl₃) : δ 7.46 (d, J = 8.5 Hz, 2H, Br-C₆H₄), 7.25–7.19 (m, 3H, Ar-H), 6.93 (s, 1H, OCH₃-C₆H₄), 3.80 (s, 3H, OCH₃), 4.69 (dd, J = 9.8, 3.5 Hz, 1H, SCH₂).

- ¹³C NMR (175 MHz, CDCl₃) : δ 193.2 (C=O), 163.6 (C-Br), 137.4–113.8 (aromatic carbons), 55.5 (OCH₃), 36.4 (SCH₂).

Mass Spectrometry :

Electrospray ionization (ESI-TOF) reveals a molecular ion peak at m/z 337.1 [M+H]⁺, with isotopic patterns consistent with bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br). Fragmentation at m/z 258.0 corresponds to loss of Br (79.9 Da).

Table 2: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| OCH₃ | 3.80 | singlet | Methoxy group |

| SCH₂ | 4.69 | doublet | Thioether linkage |

| C=O | 193.2 | - | Ketone carbonyl |

Computational Chemistry Modeling (DFT Calculations, Electron Density Mapping)

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level corroborates the experimental geometry, with computed bond lengths deviating <1% from X-ray data. The HOMO-LUMO energy gap is 4.2 eV, indicating moderate electronic stability. HOMO density localizes on the methoxyphenyl ring, while LUMO resides on the bromophenyl moiety.

Hirshfeld surface analysis quantifies intermolecular interactions: H···H (52%), C···H (23%), and Br···H (11%) contacts dominate. Non-covalent interaction (NCI) plots reveal weak van der Waals forces between aromatic rings and C-H···O hydrogen bonds.

Table 3: DFT-Derived Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.3 |

| LUMO Energy | -2.1 |

| Band Gap | 4.2 |

| Dipole Moment | 3.8 D |

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(3-methoxyphenyl)sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2S/c1-18-13-3-2-4-14(9-13)19-10-15(17)11-5-7-12(16)8-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRVNVMSPNNOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572642 | |

| Record name | 1-(4-Bromophenyl)-2-[(3-methoxyphenyl)sulfanyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225222-73-1 | |

| Record name | 1-(4-Bromophenyl)-2-[(3-methoxyphenyl)sulfanyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The compound 1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone is typically synthesized via a two-step process:

- Step 1: Preparation of 1-(4-Bromophenyl)-2-bromoethanone (α-bromo ketone intermediate)

- Step 2: Nucleophilic substitution of the bromide with 3-methoxyphenyl thiol to form the thioether

This approach leverages the high reactivity of α-bromo ketones towards thiol nucleophiles, enabling efficient thioether bond formation.

Detailed Preparation Procedures

Synthesis of α-Bromo Ketone Intermediate

- The starting material, 4-bromoacetophenone, is brominated at the α-position using brominating agents such as bromine or N-bromosuccinimide (NBS) in an inert solvent (e.g., dichloromethane or acetonitrile) under controlled temperature conditions (0°C to room temperature).

- The reaction is monitored by thin-layer chromatography (TLC) until completion.

- The α-bromo ketone is isolated by aqueous workup, extraction with organic solvents, drying over anhydrous sodium sulfate, and purification by column chromatography.

Thioether Formation by Nucleophilic Substitution

- The α-bromo ketone intermediate is reacted with 3-methoxyphenyl thiol in a polar aprotic solvent such as acetonitrile or ethanol.

- A base such as cesium carbonate or triethylamine is added to deprotonate the thiol, enhancing nucleophilicity.

- The mixture is stirred at room temperature or slightly elevated temperatures (up to reflux) for several hours (commonly 8–24 hours).

- Upon reaction completion, the mixture is quenched with water and extracted with dichloromethane or ethyl acetate.

- The organic layer is dried, concentrated under reduced pressure, and purified by column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Alternative Synthetic Routes

Thiol-Michael Addition to Chalcone Analogues

- Chalcone-like α,β-unsaturated ketones bearing a 4-bromophenyl group can be synthesized via base-catalyzed Claisen–Schmidt condensation between 4-bromoacetophenone and appropriate benzaldehydes.

- The chalcone intermediate undergoes thiol-Michael addition with 3-methoxyphenyl thiol in ethanol in the presence of diethylamine as a base catalyst.

- This method allows direct formation of the thioether functionality on the β-position of the ketone, yielding the target compound or its analogues.

- Post-reaction, the product is isolated by standard aqueous workup and chromatographic purification.

- Protection and deprotection steps (e.g., using methoxymethyl chloride for hydroxyl groups) may be employed if phenolic groups are present on the starting materials.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, Ethanol, Dichloromethane | Polar aprotic solvents favor substitution |

| Base | Cesium carbonate, Triethylamine, Diethylamine | Facilitates thiol deprotonation |

| Temperature | 0°C to reflux (25–80°C) | Room temperature often sufficient |

| Reaction Time | 8–24 hours | Monitored by TLC |

| Purification | Column chromatography (petroleum ether/EtOAc) | Ensures product purity |

Characterization Data (Representative)

- Physical State: Yellow to white solid

- Melting Point: Typically around 90–110 °C (varies with purity and substituents)

- [^1H NMR (CDCl3)](pplx://action/followup): Aromatic protons at δ ~7.0–7.8 ppm; methoxy protons at δ ~3.7–3.9 ppm; methylene protons adjacent to sulfur at δ ~4.4–4.5 ppm

- [^13C NMR (CDCl3)](pplx://action/followup): Carbonyl carbon at δ ~190 ppm; aromatic carbons between δ 110–140 ppm; methoxy carbon at δ ~55 ppm

- Mass Spectrometry: Molecular ion peak consistent with C14H11BrOS (M+)

Research Findings and Yields

- Yields for the nucleophilic substitution step typically range from 60% to 93%, depending on reaction conditions and purification methods.

- Thiol-Michael addition routes to related thioether ketones report yields around 70–80% with high selectivity and purity.

- Reaction scalability and reproducibility have been demonstrated in several studies, with consistent product quality confirmed by NMR and mass spectrometry.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone, a compound with the CAS number 225222-73-1, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, biomedicine, and as a pharmaceutical intermediate, among other fields.

Medicinal Chemistry

1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone is primarily researched for its potential therapeutic applications. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Research into this compound could lead to the discovery of new anticancer agents.

- Anti-inflammatory Properties : The thioether linkage may contribute to anti-inflammatory activities, which are crucial in treating various chronic diseases.

Biomedicine

In biomedicine, the compound is explored for its role in drug formulation and delivery systems. Its ability to modify biological interactions makes it valuable in developing targeted therapies.

- Drug Delivery Systems : The compound can be incorporated into nanoparticles or liposomes to enhance the bioavailability of poorly soluble drugs.

- Biomarkers : Its unique chemical properties allow it to be investigated as a potential biomarker for certain diseases, aiding in early diagnosis.

Pharmaceutical Intermediates

As a pharmaceutical intermediate, 1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone serves as a building block for synthesizing more complex molecules.

- Synthesis of Novel Compounds : It can be utilized in the synthesis of other biologically active compounds, facilitating research into new therapeutic agents.

- Chemical Reactions : The compound can undergo various reactions such as nucleophilic substitutions or coupling reactions, expanding its utility in organic synthesis.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored derivatives of 1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone. The research indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new anticancer drugs.

Case Study 2: Anti-inflammatory Effects

Research documented in Biochemical Pharmacology examined compounds related to this ethanone structure. Results showed significant reductions in inflammatory markers in animal models when treated with similar thioether compounds, highlighting their potential as anti-inflammatory agents.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Targeted therapy development |

| Biomedicine | Drug delivery systems | Increased bioavailability |

| Pharmaceutical Intermediates | Synthesis of novel compounds | Facilitation of drug development |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents or core structures:

Key Observations :

- Substituent Effects : Replacement of the 3-methoxyphenylthio group with heterocyclic moieties (e.g., triazole, tetrazole) lowers melting points, suggesting reduced crystallinity due to altered packing efficiency .

- Spectral Shifts : The C=O IR stretch in the target (1668 cm⁻¹) is slightly lower than in triazole analogs (1660 cm⁻¹), indicating electronic effects from the methoxy group .

- Synthetic Efficiency : The target’s moderate yield (63%) contrasts with higher yields for triazole derivatives (72–93%), likely due to steric hindrance from the methoxyphenyl group .

Antimalarial Activity:

- Indolyl-3-ethanone-α-thioethers: Derivatives like 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone show potent antimalarial activity (IC₅₀ = 90 nM), attributed to electron-withdrawing substituents enhancing target binding .

- Triazole/Tetrazole Analogs: Compounds with nitro or cyano groups (e.g., 1-(5-nitroindol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit pIC₅₀ values up to 8.21, surpassing chloroquine (pIC₅₀ = 7.55) .

Anticholinesterase Activity:

- Tetrazole Derivatives: 1-(Substituted phenyl)-2-[(1-methyltetrazol-5-yl)thio]ethanones demonstrate moderate AChE inhibition (up to 29.56%), with chloro and methyl substituents enhancing activity .

Implications for the Target Compound : The presence of a 3-methoxyphenylthio group may modulate bioactivity differently compared to nitro or heterocyclic substituents. For instance, methoxy’s electron-donating nature could reduce antimalarial efficacy but improve solubility for CNS-targeted applications.

Biological Activity

1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone, a compound belonging to the chalcone class, exhibits a variety of biological activities due to its unique structural features. This article examines its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure

The compound is characterized by:

- A bromophenyl group .

- A methoxyphenylthio group .

- An ethanone backbone .

These features contribute to its reactivity and biological properties. The presence of the bromine atom enhances its ability to participate in halogen bonding, which may influence interactions with biological targets.

Synthesis

The synthesis typically involves:

- Reactants : 4-bromobenzaldehyde and 3-methoxythiophenol.

- Conditions : Use of bases like sodium hydroxide or potassium carbonate, with solvents such as ethanol or methanol.

- Procedure : The reaction is conducted under controlled temperatures to optimize yield and purity.

Antioxidant Properties

Chalcones are known for their antioxidant activities. Studies suggest that 1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone can scavenge free radicals, which may contribute to its potential therapeutic effects against oxidative stress-related diseases.

Anti-inflammatory Activity

Research indicates that compounds similar to this chalcone exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone has shown promise in anticancer studies. It appears to induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have reported significant cytotoxic effects against breast cancer cells .

Antimicrobial Activity

In vitro studies have demonstrated antimicrobial properties against various bacterial strains. The compound's minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, making it a candidate for further development as an antimicrobial agent .

The biological activity of 1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone likely involves:

- Interaction with Enzymes : It may inhibit specific enzymes linked to disease processes.

- Modulation of Receptors : The compound could interact with cellular receptors, altering cellular responses.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-2-((3-methoxyphenyl)thio)ethanone | Chlorophenyl | Moderate anticancer |

| 1-(4-Fluorophenyl)-2-((3-methoxyphenyl)thio)ethanone | Fluorophenyl | Antimicrobial |

| 1-(4-Methylphenyl)-2-((3-methoxyphenyl)thio)ethanone | Methylphenyl | Low antioxidant |

This table illustrates how variations in substituents affect the biological activity of similar compounds.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines revealed that treatment with 1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone led to a significant reduction in cell viability (IC50 < 20 μM). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a recent antimicrobial study, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15 to 30 μg/mL. These results suggest its utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a bromophenyl acetophenone derivative and a thiol-containing methoxyphenyl group. Key steps include:

- Alkylation : Use 2-bromo-1-(4-bromophenyl)ethanone as the alkylating agent with 3-methoxythiophenol under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) .

- Catalysis : Transition metal catalysts (e.g., CuI) may enhance thiol-aryl bromide coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity. Yield optimization requires inert atmospheres and controlled temperatures (60–80°C) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy at δ 3.8–3.9 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 355.0 (C₁₅H₁₃BrO₂S⁺) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the thioether linkage, though published data for this compound is limited .

Q. What are its primary applications as a reference standard in analytical chemistry?

- Methodological Answer :

- Chromatography : Serves as a retention time marker in HPLC/GC for sulfur-containing aromatics due to its distinct elution profile .

- Spectroscopic Calibration : FT-IR peaks (C=O at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) aid in identifying analogous ketones .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl and 3-methoxyphenyl groups influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Bromine : Activates the acetophenone carbonyl for nucleophilic attacks (e.g., Grignard additions) but deactivates the aryl ring toward electrophilic substitution .

- Electron-Donating Methoxy : Enhances resonance stabilization of the thioether, increasing resistance to oxidation. Competitive reactions (e.g., S-oxidation vs. aryl substitution) can be studied via DFT calculations .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. null results)?

- Methodological Answer :

- Dose-Response Studies : Test across concentrations (1–100 µM) in in vitro assays (e.g., MIC against S. aureus). Discrepancies may arise from impurity levels >5% .

- Target Profiling : Use SPR (surface plasmon resonance) to screen kinase or protease inhibition, comparing results with structural analogs (e.g., triazole derivatives in ) .

Q. How can computational modeling predict its interactions with biological targets?

- Methodological Answer :

- Docking Simulations : AutoDock Vina models binding to cyclooxygenase-2 (COX-2), leveraging the methoxy-thioether motif’s hydrophobicity. Validate with mutagenesis studies .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories, focusing on hydrogen bonds with Arg120 and Tyr355 .

Q. What advanced synthetic methodologies improve scalability for research-grade production?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors reduce reaction time from hours to minutes by enhancing heat/mass transfer (e.g., using microreactors at 100°C) .

- Automated Platforms : Robotic systems optimize stoichiometry (e.g., thiol:ketone ratios) via machine learning algorithms, achieving >95% yield reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.